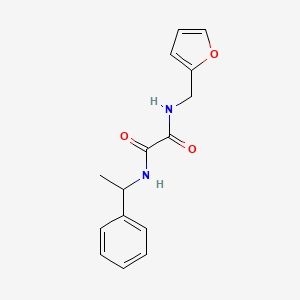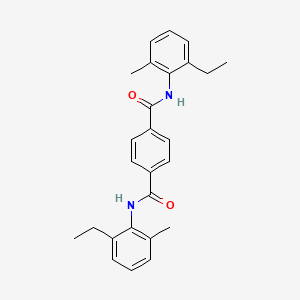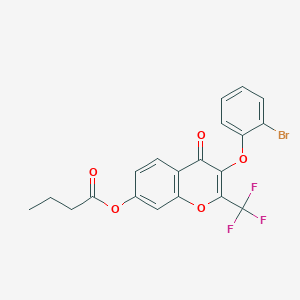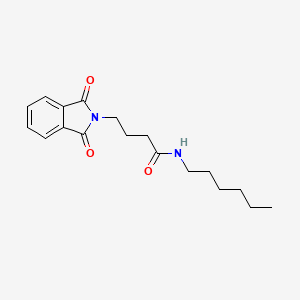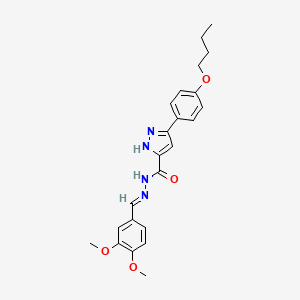![molecular formula C25H25N3O3S2 B11640714 Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)
Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura de dihidropiridina central, seguida de la introducción del ciano, el tiofeno y otros grupos funcionales. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. El uso de reactores de flujo continuo y sistemas automatizados podría mejorar la eficiencia y la reproducibilidad. Además, se emplearían técnicas de purificación como la cristalización, la destilación y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como convertir el grupo ciano en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo implican temperaturas, solventes y catalizadores específicos para lograr la transformación deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un derivado de amina.
Aplicaciones Científicas De Investigación
El 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se puede utilizar en ensayos bioquímicos para investigar las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción del 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. Las vías involucradas podrían incluir transducción de señales, expresión génica o regulación metabólica. Se requieren estudios detallados para dilucidar el mecanismo exacto e identificar las interacciones moleculares clave.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo incluyen otros derivados de dihidropiridina con diferentes sustituyentes. Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Unicidad
La singularidad del 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoethyl}sulfanil)-2-metil-4-(tiofen-2-il)-1,4-dihidropiridina-3-carboxilato de prop-2-en-1-ilo radica en su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas
Propiedades
Fórmula molecular |
C25H25N3O3S2 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
prop-2-enyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O3S2/c1-5-10-31-25(30)22-17(4)27-24(19(13-26)23(22)20-7-6-11-32-20)33-14-21(29)28-18-9-8-15(2)16(3)12-18/h5-9,11-12,23,27H,1,10,14H2,2-4H3,(H,28,29) |
Clave InChI |
AVZUHQSKNISAPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11640648.png)
![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B11640678.png)
